molecular formula C6H9N3O B2733887 1,5-dimethyl-1H-pyrazole-4-carboxamide CAS No. 103589-70-4

1,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B2733887
CAS RN: 103589-70-4
M. Wt: 139.158
InChI Key: JXSNZAFURLJYKF-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazole-4-carboxamide is a chemical compound with the formula C₆H₉N₃O . It belongs to the class of organic compounds known as pyrazole carboxamides .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR and HRMS .


Molecular Structure Analysis

The molecular structure of 1,5-dimethyl-1H-pyrazole-4-carboxamide was characterized by 1H NMR, 13C NMR and HRMS . The molecular weight is 124.1405 .


Chemical Reactions Analysis

Pyrazole-4-carboxamides were synthesized and evaluated for their antifungal activities . A series of novel N-methyl-substituted pyrazole carboxamide and dicarboxamide derivatives were efficiently obtained by the reaction of pyrazole-3-carboxylic acids and pyrazole-3,4-dicarboxylic acid with several aromatic and heteroaromatic sulfonamides .

Scientific Research Applications

Fungicide Applications

Pyrazole-4-carboxamides, including “1,5-dimethyl-1H-pyrazole-4-carboxamide”, have been synthesized as potential fungicide candidates . Preliminary bioassays showed that some compounds exhibited more than 90% and even complete inhibition against Alternaria solani at 100 μg/mL . One compound displayed 100% inhibition against Fusarium oxysporum at the same concentration . These compounds could be used as fungicide candidates for further study .

Antifungal Activities

The pyrazole ring, which is a core element in “1,5-dimethyl-1H-pyrazole-4-carboxamide”, has been applied to treat various diseases, including fungal diseases . Pyrazoles and their analogues have demonstrated diverse biological activities, including antifungal properties .

Medicinal Applications

Pyrazole derivatives, including “1,5-dimethyl-1H-pyrazole-4-carboxamide”, have been extensively studied due to their significant medicinal properties . They have been used as antituberculosis, antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents .

Agricultural Applications

Fungicides play an important role in agricultural production for controlling plant diseases . Pyrazole-4-carboxamides, including “1,5-dimethyl-1H-pyrazole-4-carboxamide”, can block the energy synthesis of the pathogens by targeting succinate dehydrogenase (SDH) to inhibit mitochondrial electron transfer between succinate and ubiquinone .

Antileishmanial and Antimalarial Applications

Some pyrazole derivatives have shown potent in vitro antipromastigote activity . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of one compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Chemical Industry Applications

Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry . They serve as a core element in a variety of leading drugs such as Celebrex, Viagra, and Rimonabant .

Mechanism of Action

Pyrazole-4-carboxamides have potential fungicidal activity. They work by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transfer chain. This blocks the energy synthesis of the pathogens .

Safety and Hazards

1,5-Dimethyl-1H-pyrazole-4-carboxamide is classified as an irritant . It’s important to handle it with care to avoid potential health risks.

Future Directions

Given its potential fungicidal activity, 1,5-dimethyl-1H-pyrazole-4-carboxamide could be further studied as a fungicide candidate . Its synthesis and applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry could also be explored .

properties

IUPAC Name

1,5-dimethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-5(6(7)10)3-8-9(4)2/h3H,1-2H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSNZAFURLJYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-dimethyl-1H-pyrazole-4-carboxamide

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